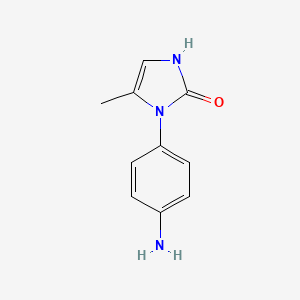
1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features an imidazolone ring substituted with an aminophenyl group and a methyl group, making it a versatile molecule for various applications in chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitroaniline and methyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolone compounds.
Substitution: The aminophenyl group allows for substitution reactions with various electrophiles, leading to the formation of substituted imidazolone derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
Aplicaciones Científicas De Investigación
1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity. This binding can inhibit or activate the target, depending on the nature of the interaction.
Pathways Involved: The compound affects various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression. Its effects on these pathways are being studied to understand its potential therapeutic applications.
Comparación Con Compuestos Similares
1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,4-bis(4-aminophenyl)-2,3-diphenylnaphthalene and 1,3,5-tris(4-aminophenyl)benzene share structural similarities but differ in their chemical properties and applications.
Uniqueness: The presence of the imidazolone ring and the specific substitution pattern in this compound imparts unique reactivity and binding properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
3-(4-aminophenyl)-4-methyl-1H-imidazol-2-one |
InChI |
InChI=1S/C10H11N3O/c1-7-6-12-10(14)13(7)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,14) |
Clave InChI |
SKOGZOYUUDQNLK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=O)N1C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


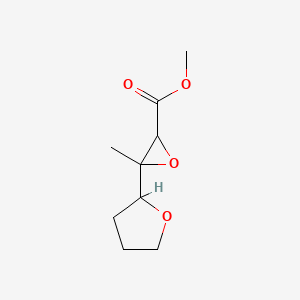



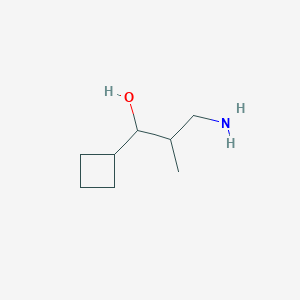

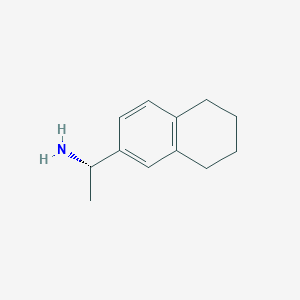

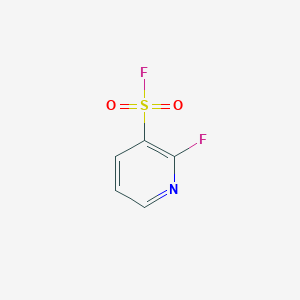
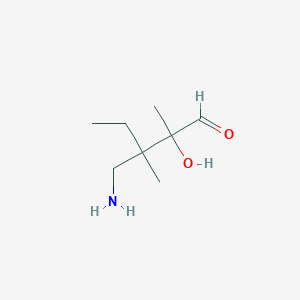
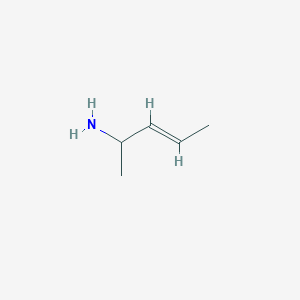
![2-[(3-Chloro-4-methylphenyl)methyl]oxirane](/img/structure/B13170444.png)
![Methyl 3'-methylspiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13170447.png)

